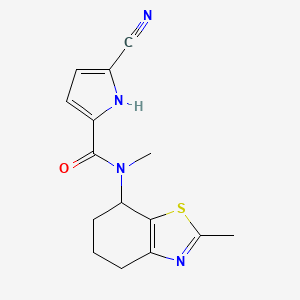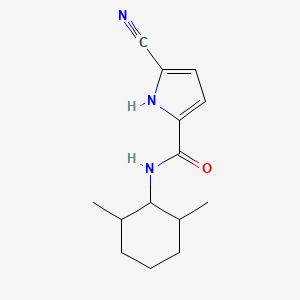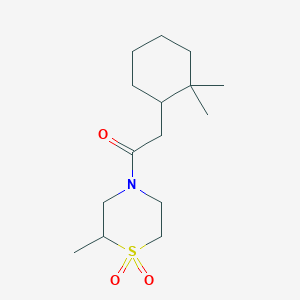![molecular formula C14H21NO4 B7151154 2-Butan-2-yloxy-1-[2-(furan-2-yl)morpholin-4-yl]ethanone](/img/structure/B7151154.png)
2-Butan-2-yloxy-1-[2-(furan-2-yl)morpholin-4-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butan-2-yloxy-1-[2-(furan-2-yl)morpholin-4-yl]ethanone is an organic compound that features a morpholine ring substituted with a furan group and a butan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butan-2-yloxy-1-[2-(furan-2-yl)morpholin-4-yl]ethanone typically involves the reaction of morpholine derivatives with furan compounds under controlled conditions. One common method involves the use of 2-furan-2-yl-2-morpholin-4-yl-ethylamine as a starting material, which is then reacted with butan-2-one in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Butan-2-yloxy-1-[2-(furan-2-yl)morpholin-4-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form corresponding alcohols.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted morpholine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, and substituted morpholine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Butan-2-yloxy-1-[2-(furan-2-yl)morpholin-4-yl]ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-Butan-2-yloxy-1-[2-(furan-2-yl)morpholin-4-yl]ethanone involves its interaction with specific molecular targets and pathways. The furan ring and morpholine moiety can interact with enzymes and receptors, leading to modulation of biological activities. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .
Comparison with Similar Compounds
Similar Compounds
4-(furan-2-yl)-4-hydroxybutan-2-one: Similar in structure but with a hydroxyl group instead of a morpholine ring.
1-(furan-2-yl)ethanone: Lacks the morpholine ring and butan-2-yloxy group, making it less complex.
2-Furan-2-yl-2-morpholin-4-yl-ethylamine: Similar but lacks the butan-2-yloxy group.
Uniqueness
2-Butan-2-yloxy-1-[2-(furan-2-yl)morpholin-4-yl]ethanone is unique due to its combination of a furan ring, morpholine ring, and butan-2-yloxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-butan-2-yloxy-1-[2-(furan-2-yl)morpholin-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-3-11(2)19-10-14(16)15-6-8-18-13(9-15)12-5-4-7-17-12/h4-5,7,11,13H,3,6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLPVJHXYUTXNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC(=O)N1CCOC(C1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-fluoro-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyridin-2-amine](/img/structure/B7151073.png)
![3-fluoro-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyridin-2-amine](/img/structure/B7151077.png)

![4-[[4-(Cyclopropylmethyl)piperazin-1-yl]methyl]-2-(2,6-difluorophenyl)-1,3-oxazole](/img/structure/B7151098.png)
![5-[4-(4-fluoro-2-methoxyphenyl)piperazine-1-carbonyl]-3-methyl-1H-benzimidazol-2-one](/img/structure/B7151100.png)

![5-[4-[(4-chlorophenyl)methyl]-3-oxopiperazine-1-carbonyl]-3-methyl-1H-benzimidazol-2-one](/img/structure/B7151111.png)

![5-[4-(1-ethylpyrazol-4-yl)piperidine-1-carbonyl]-3-methyl-1H-benzimidazol-2-one](/img/structure/B7151121.png)
![1-[(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]-3-(trifluoromethyl)piperidin-3-ol](/img/structure/B7151128.png)
![N-[4-(3-fluorophenyl)oxan-4-yl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide](/img/structure/B7151131.png)
![1-[(4-Bromo-3-chlorophenyl)sulfonylamino]cyclopropane-1-carboxamide](/img/structure/B7151137.png)
![1-[(3,4-Diethoxyphenyl)methyl]-3-(triazol-1-ylmethyl)piperidine](/img/structure/B7151161.png)
![N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7151165.png)
